molecular formula C15H13ClF2N2O2S B10943569 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-methoxyphenyl)thiourea

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-methoxyphenyl)thiourea

Cat. No.: B10943569
M. Wt: 358.8 g/mol
InChI Key: VLXSUFPUPNLCJR-UHFFFAOYSA-N
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Description

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-methoxyphenyl)thiourea is a compound belonging to the class of substituted thioureas. These compounds are known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals, agriculture, and material sciences. The unique structural features of this compound, such as the presence of chloro, difluoromethoxy, and methoxy groups, contribute to its distinct chemical behavior and potential utility.

Preparation Methods

The synthesis of 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-methoxyphenyl)thiourea typically involves the reaction of appropriate aniline derivatives with isothiocyanates. The reaction conditions often include solvents like dichloromethane or ethanol, and the process is usually carried out at room temperature or under reflux conditions. Industrial production methods may involve optimization of these reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The chloro and methoxy groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-methoxyphenyl)thiourea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as corrosion resistance and electronic conductivity.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-methoxyphenyl)thiourea can be compared with other similar compounds, such as:

  • 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)thiourea
  • 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,4-dimethoxyphenyl)thiourea

These compounds share similar structural features but differ in the substitution patterns on the phenyl rings

Properties

Molecular Formula

C15H13ClF2N2O2S

Molecular Weight

358.8 g/mol

IUPAC Name

1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(2-methoxyphenyl)thiourea

InChI

InChI=1S/C15H13ClF2N2O2S/c1-21-13-5-3-2-4-11(13)20-15(23)19-9-6-7-12(10(16)8-9)22-14(17)18/h2-8,14H,1H3,(H2,19,20,23)

InChI Key

VLXSUFPUPNLCJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC2=CC(=C(C=C2)OC(F)F)Cl

Origin of Product

United States

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